molecular formula C16H27Cl2N3O3S B1242990 4-amino-5-chloro-N-[2-(diethylamino)ethyl]-2-(2-methylsulfinylethoxy)benzamide;hydrochloride CAS No. 125557-35-9

4-amino-5-chloro-N-[2-(diethylamino)ethyl]-2-(2-methylsulfinylethoxy)benzamide;hydrochloride

Cat. No.: B1242990
CAS No.: 125557-35-9
M. Wt: 412.4 g/mol
InChI Key: KDAXHUZRHLYZML-UHFFFAOYSA-N
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Description

4-amino-5-chloro-N-[2-(diethylamino)ethyl]-2-(2-methylsulfinylethoxy)benzamide;hydrochloride is a compound that belongs to the class of benzamides. It is known for its applications in various fields, including medicine and scientific research. This compound is characterized by its complex structure, which includes an amino group, a chloro group, and a diethylaminoethyl group, among others.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-5-chloro-N-[2-(diethylamino)ethyl]-2-(2-methylsulfinylethoxy)benzamide;hydrochloride typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound typically involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the methylsulfinylethoxy group.

    Reduction: Reduction reactions can occur at the nitro group, converting it to an amino group.

    Substitution: The chloro group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate is commonly used as an oxidizing agent.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

    Oxidation: Oxidation of the sulfur atom can lead to the formation of sulfoxides or sulfones.

    Reduction: Reduction of the nitro group results in the formation of an amino group.

    Substitution: Substitution reactions can yield a variety of products depending on the nucleophile used.

Scientific Research Applications

4-amino-5-chloro-N-[2-(diethylamino)ethyl]-2-(2-methylsulfinylethoxy)benzamide;hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-amino-5-chloro-N-[2-(diethylamino)ethyl]-2-(2-methylsulfinylethoxy)benzamide;hydrochloride involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

    Metoclopramide: A closely related compound with similar antiemetic and prokinetic properties.

    Domperidone: Another dopamine receptor antagonist used for similar medical applications.

    Prochlorperazine: Used as an antiemetic and antipsychotic agent.

Uniqueness

4-amino-5-chloro-N-[2-(diethylamino)ethyl]-2-(2-methylsulfinylethoxy)benzamide;hydrochloride is unique due to its specific chemical structure, which imparts distinct pharmacological properties. Its combination of functional groups allows for a range of chemical reactions and interactions with biological targets, making it a versatile compound in both research and medical applications.

Properties

CAS No.

125557-35-9

Molecular Formula

C16H27Cl2N3O3S

Molecular Weight

412.4 g/mol

IUPAC Name

4-amino-5-chloro-N-[2-(diethylamino)ethyl]-2-(2-methylsulfinylethoxy)benzamide;hydrochloride

InChI

InChI=1S/C16H26ClN3O3S.ClH/c1-4-20(5-2)7-6-19-16(21)12-10-13(17)14(18)11-15(12)23-8-9-24(3)22;/h10-11H,4-9,18H2,1-3H3,(H,19,21);1H

InChI Key

KDAXHUZRHLYZML-UHFFFAOYSA-N

SMILES

CCN(CC)CCNC(=O)C1=CC(=C(C=C1OCCS(=O)C)N)Cl.Cl

Canonical SMILES

CCN(CC)CCNC(=O)C1=CC(=C(C=C1OCCS(=O)C)N)Cl.Cl

Synonyms

4-amino-5-chloro-2-(2-(methylsulfinyl)ethoxy)-N-(2-(diethylamino)ethyl)benzamide
ML 1035
ML-1035

Origin of Product

United States

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